4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
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Overview
Description
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a chemical compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with methylamino and morpholinyl groups, as well as a carboxylic acid functional group. It is often used in proteomics research and other experimental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance productivity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM): A triazine derivative used for activation of carboxylic acids in amide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Another triazine compound used in organic synthesis.
Uniqueness
4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(methylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-10-8-11-6(7(15)16)12-9(13-8)14-2-4-17-5-3-14/h2-5H2,1H3,(H,15,16)(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOLAVQNPVTVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365844 |
Source
|
Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585557-38-6 |
Source
|
Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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